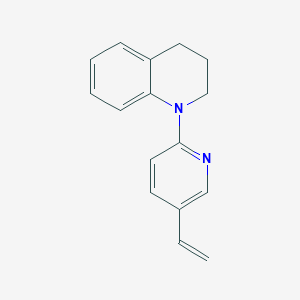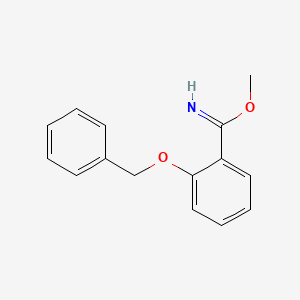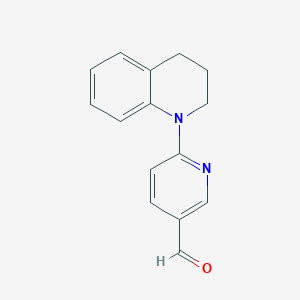![molecular formula C15H15N3 B11870357 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B11870357.png)
2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a phenyl group at the 3-position and an ethanamine substituent at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine typically involves the cyclocondensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the use of a one-pot cyclocondensation reaction without the need for metal catalysts or highly sensitive Lewis acids . The reaction conditions often include heating the reactants in a suitable solvent, such as acetonitrile, to facilitate the formation of the imidazo[1,5-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method allows for rapid heating and uniform energy distribution, which can significantly reduce reaction times and improve overall productivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as molecular iodine or gold catalysts.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Gold-catalyzed oxidation of terminal alkynes to glyoxals, followed by nucleophilic addition and oxygenation.
Reduction: Sodium borohydride in a suitable solvent, such as ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as triethylamine.
Major Products Formed
Oxidation: Formation of 1,2-diones from the oxidation of terminal alkynes.
Reduction: Formation of reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,5-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential as an anti-cancer agent and other therapeutic applications.
Industry: Utilized in the development of optoelectronic devices and sensors.
Wirkmechanismus
The mechanism of action of 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Similar structure but with different substitution patterns.
3-Bromoimidazo[1,5-a]pyridine: Contains a bromine atom at the 3-position.
2-(2-Aminophenyl)imidazo[1,5-a]pyridine: Features an amino group at the 2-position.
Uniqueness
2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanamine substituent allows for further functionalization, making it a versatile scaffold for various applications.
Eigenschaften
Molekularformel |
C15H15N3 |
|---|---|
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
2-(3-phenylimidazo[1,5-a]pyridin-1-yl)ethanamine |
InChI |
InChI=1S/C15H15N3/c16-10-9-13-14-8-4-5-11-18(14)15(17-13)12-6-2-1-3-7-12/h1-8,11H,9-10,16H2 |
InChI-Schlüssel |
PWTYSHQJKMAVEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B11870280.png)

![4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11870286.png)

![2-(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)acetic acid](/img/structure/B11870290.png)






![3,4-Dimethylbenzo[g]quinoline-5,10-dione](/img/structure/B11870341.png)


